N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene carboxamide core linked to an azetidine (four-membered nitrogen-containing ring) and a thiophen-3-yl group via an ethyl spacer. This structure combines aromatic thiophene and benzo[b]thiophene moieties with a strained azetidine ring, which may enhance conformational rigidity and binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9-10,12,15H,3,7-8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQZOKFAHAIYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of suitable precursors under basic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the azetidine intermediate using palladium-catalyzed cross-coupling reactions.
Construction of the benzo[b]thiophene moiety: This can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.
Final coupling reaction: The azetidine-thiophene intermediate is then coupled with the benzo[b]thiophene derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine and thiophene rings may interact with biological macromolecules, influencing their function and activity. The benzo[b]thiophene moiety may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations:
- Azetidine vs.
- Thiophene vs. Furan Hybrids: Replacing thiophene with furan (as in ) reduces sulfur-mediated interactions (e.g., C–H⋯S contacts noted in ) but may enhance solubility due to furan’s lower hydrophobicity .
- Electron-Withdrawing Groups : The nitro group in ’s compound likely increases electrophilicity, contrasting with the electron-rich thiophene and azetidine in the target compound .
Physicochemical and Crystallographic Properties
Table 2: Structural and Physical Property Comparisons
| Compound Name | Dihedral Angles (Aromatic Rings) | Notable Interactions | Biological Activity (If Reported) | Evidence ID |
|---|---|---|---|---|
| N-(2-nitrophenyl)thiophene-2-carboxamide | 13.53° (A), 8.50° (B) | C–H⋯O, C–H⋯S | Antibacterial, antifungal | [5] |
| Target Compound | Not reported | Likely C–H⋯N (azetidine) | Inferred pharmacological potential | [8] |
| GLPG-1753 | Not reported | Designed for receptor binding | Short-chain fatty acid receptor modulation | [8] |
Key Observations:
- Dihedral Angles : The target compound’s benzo[b]thiophene and thiophen-3-yl groups may adopt dihedral angles similar to those in (~8–14°), influencing π-π stacking and crystal packing .
- Non-Classical Interactions: Unlike ’s weak C–H⋯O/S interactions, the azetidine in the target compound could participate in C–H⋯N hydrogen bonding, affecting solubility and crystal morphology .
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.5 g/mol
- CAS Number : 2034457-04-8
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.5 g/mol |
| CAS Number | 2034457-04-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent coupling with benzo[b]thiophene derivatives. Specific synthetic routes may vary, but they generally follow established protocols for constructing heterocyclic compounds.
Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. Studies focusing on related compounds have demonstrated effectiveness against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB). For instance, compounds structurally similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 µg/mL against active and dormant mycobacteria .
Anticancer Activity
In vitro studies have also explored the cytotoxic effects of benzo[b]thiophene derivatives on human cancer cell lines. These studies report low cytotoxicity alongside high selectivity indices, suggesting potential for therapeutic applications in oncology . The interaction of these compounds with specific cellular targets is believed to modulate pathways involved in cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit key enzymes involved in pathogen metabolism or cancer cell survival. Molecular docking studies have revealed that such compounds can bind effectively to target sites on enzymes like DprE1, crucial for the survival of Mycobacterium tuberculosis .
Case Studies
Several case studies have highlighted the biological activity of similar benzo[b]thiophene derivatives:
- Antitubercular Activity : A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis, finding that certain compounds exhibited potent antitubercular activity with MIC values comparable to standard treatments like Rifampicin and Isoniazid .
- Antibacterial Screening : Another investigation assessed the antibacterial properties of benzo[b]thiophene derivatives against Staphylococcus aureus, identifying several compounds with MIC values as low as 4 µg/mL against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and nucleophilic substitution. For example, similar compounds (e.g., ) are synthesized by reacting intermediates with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under reflux. Purification is achieved via reverse-phase HPLC with gradient elution (e.g., methanol-water) or recrystallization. Key steps include nitrogen atmosphere protection and monitoring reaction progress via TLC or LC-MS .
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization employs:
- 1H/13C NMR : To confirm proton environments and carbon backbone (e.g., aromatic thiophene protons at δ 6.5–7.5 ppm, amide protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight and purity .
Q. What are the standard protocols for assessing purity and stability?
- Methodological Answer : Purity is assessed via HPLC (≥95% peak area) using C18 columns. Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Accelerated Stability Testing : Storage under varying pH, temperature, and humidity, with periodic LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves stereochemistry and confirms bond angles/distances. For example, dihedral angles between aromatic rings (e.g., benzo[b]thiophene vs. thiophene) can be measured to assess planarity. Refinement protocols include isotropic/anisotropic displacement parameters and hydrogen-bonding network analysis (e.g., C–H···O/S interactions) .
Q. What strategies address low yields in the final acylation step?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Use of HATU or DCC/DMAP to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 40–60°C) minimizes side reactions.
- Case Study : achieved 67% yield using reverse-phase HPLC purification after identifying byproducts via LC-MS .
Q. How do structural modifications (e.g., azetidine vs. pyrrolidine) affect biological activity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., replacing azetidine with pyrrolidine) and testing against targets (e.g., bacterial enzymes). For example, azetidine’s smaller ring size may enhance binding to rigid active sites, as seen in for imidazothiazole derivatives. Activity is quantified via IC50/MIC values in enzymatic or cell-based assays .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with receptors (e.g., G-protein-coupled receptors). Key parameters include:
- Binding Affinity : Calculated ΔG values for azetidine-thiophene interactions.
- Pharmacophore Mapping : Identifies critical hydrogen bonds (e.g., amide carbonyl with Arg residues).
- Example : highlights sulfonamide-pyrazole derivatives targeting inflammatory pathways via hydrophobic and π-π stacking interactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Solutions include:
- DSC Analysis : Differentiates polymorphs via endothermic peaks.
- Recrystallization Solvent Screening : Use solvents like ethanol or ethyl acetate to isolate pure crystalline forms.
- Case Study : reported a melting point of 223–226°C for a related compound after HPLC purification, while noted lower values (191–194°C) due to residual solvents .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure specificity?
- Methodological Answer : Include:
- Negative Controls : Vehicle-only (e.g., DMSO) and non-target organism assays.
- Positive Controls : Known inhibitors (e.g., ciprofloxacin for antibacterial assays).
- Dose-Response Curves : To rule out off-target effects at high concentrations.
- Reference : validated antibacterial activity using MIC comparisons against standard drugs .
Tables for Key Data
| Parameter | Typical Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 190–226°C | DSC/TGA | |
| HPLC Retention Time | 8–12 min (C18, MeOH:H2O) | Reverse-Phase HPLC | |
| NMR Chemical Shift (C=O) | δ 165–170 ppm (13C) | 13C NMR | |
| Antibacterial Activity (MIC) | 2–16 µg/mL (vs. S. aureus) | Broth Microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
